Oglemilast

Catalog No.
S537990
CAS No.
778576-62-8
M.F
C20H13Cl2F2N3O5S
M. Wt
516.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oglemilast

CAS Number

778576-62-8

Product Name

Oglemilast

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide

Molecular Formula

C20H13Cl2F2N3O5S

Molecular Weight

516.3 g/mol

InChI

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28)

InChI Key

OKFDRAHPFKMAJH-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Solubility

Soluble in DMSO

Synonyms

GRC 3886, GRC-3886, GRC3886, oglemilast

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F

Description

The exact mass of the compound Oglemilast is 514.9921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Oglemilast is a potent and orally active phosphodiesterase-4 (PDE4) inhibitor []. It was originally developed by Glenmark Pharmaceuticals and later licensed to Forest Laboratories (acquired by Actavis) for North American rights in 2004 []. Teijin Pharma holds the rights for the compound in Japan []. Oglemilast has been investigated for its potential in treating chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties [].


Molecular Structure Analysis

Oglemilast has the chemical formula C20H13Cl2F2N3O5S. Its structure features a central pyridine ring with various functional groups attached, including two chlorine atoms, two fluorine atoms, and an amide group []. The presence of these electronegative elements likely contributes to Oglemilast's inhibitory activity towards PDE4 enzymes [].


Chemical Reactions Analysis

The detailed synthesis of Oglemilast is not publicly available. However, scientific research suggests it involves a multi-step organic synthesis process [].

The primary function of Oglemilast is to inhibit PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. This inhibition leads to increased intracellular cAMP levels, which in turn modulates various cellular processes involved in inflammation [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Oglemilast is limited. However, its chemical structure suggests some properties. The presence of the amide group indicates moderate solubility in water, while the aromatic rings and halogen atoms suggest some lipophilicity [].

Oglemilast's mechanism of action revolves around its inhibition of PDE4, a family of enzymes responsible for cAMP degradation []. By inhibiting PDE4, Oglemilast increases intracellular cAMP levels. Elevated cAMP levels activate protein kinase A (PKA), a signaling enzyme that downregulates the production of inflammatory mediators, including cytokines and chemokines, in immune cells []. This ultimately reduces airway inflammation, a key feature of COPD.

Information regarding the specific safety profile of Oglemilast is limited. However, some studies suggest potential side effects like headache, diarrhea, and nausea []. Further research is needed to comprehensively understand its safety profile.

Oglemilast and Asthma

One of the primary areas of investigation for Oglemilast has been its potential application in asthma treatment. Asthma is a chronic inflammatory condition of the airways characterized by wheezing, shortness of breath, chest tightness, and coughing []. By inhibiting PDE4, Oglemilast may help reduce airway inflammation and improve lung function in asthmatic patients.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

514.9921

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

67GXQ6WCC6

Other CAS

778576-62-8

Wikipedia

Oglemilast

Dates

Modify: 2023-08-15
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be
2: Enefer S. Inflammation 2005 - Seventh World Congress. Highlights I. IDrugs.

Explore Compound Types